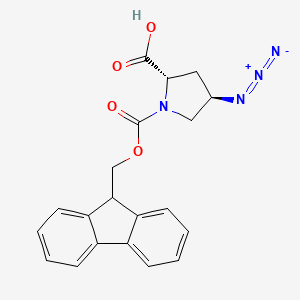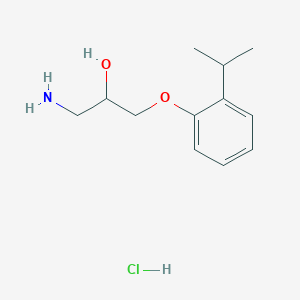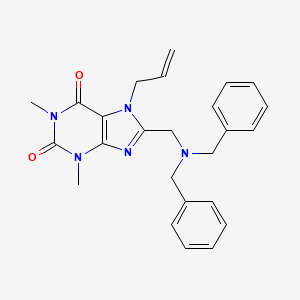
Fmoc-(2s,4r)-4-azidoproline
Descripción general
Descripción
“Fmoc” refers to the fluorenylmethyloxycarbonyl protecting group, which is commonly used in peptide synthesis . The “2s,4r” refers to the stereochemistry of the molecule, indicating that it has two stereocenters . “4-azidoproline” suggests the presence of an azide functional group on the proline residue .
Molecular Structure Analysis
The molecular structure of similar compounds, such as Fmoc-(2S,4R)-4-hydroxypiperidine-2-carboxylic acid, consists of a fluorenylmethyloxycarbonyl (Fmoc) group, a pyrrolidine ring, and a carboxylic acid group .Chemical Reactions Analysis
Again, while specific reactions involving “Fmoc-(2s,4r)-4-azidoproline” are not available, similar compounds like Fmoc-protected amino acids are often used in peptide synthesis . They can undergo reactions such as amide bond formation and deprotection reactions .Aplicaciones Científicas De Investigación
Synthesis and Applications
Fmoc-(2S,4R)-4-azidoproline and related derivatives are instrumental in the field of peptide synthesis, offering unique features for constructing peptides and peptidomimetics with diverse biological activities. The presence of the azide group in these compounds facilitates orthogonal conjugation strategies, allowing for the incorporation of various functional groups into peptides, which can significantly influence their structural conformation and biological activity.
Peptide Synthesis and Modification : The azide group present in this compound derivatives serves as a versatile handle for bioconjugation, enabling the introduction of various functionalities into peptides through click chemistry reactions. This is particularly useful for designing probes and medicinal compounds with enhanced specificity and activity (Wennemers et al., 2016).
Enhancing Peptide Stability : The unique structural features of this compound can influence the conformation of peptides, potentially enhancing their stability and bioactivity. For instance, modifications of proline residues can impact the overall helical structure of peptides, which is crucial for their interaction with biological targets (Tressler & Zondlo, 2014).
Development of Fluorescent Probes : The synthesis of fluorescent 1,2,3-triazole derivatives of azido-containing compounds like 3′-deoxy-3-azidothymidine, demonstrates the utility of azido derivatives in creating fluorescent probes for biological research. This methodology could potentially be adapted for this compound, enabling the development of novel fluorescent labeling agents for peptides (Szafrański et al., 2015).
Functional Materials and Drug Delivery : The Fmoc group attached to amino acids and peptides facilitates the self-assembly of these molecules into nanostructures. Such assemblies can be used in various applications, including drug delivery systems, where the controlled release of therapeutics is crucial. The modification of peptides with this compound could lead to new materials with unique properties for biomedical applications (Tao et al., 2016).
Mecanismo De Acción
Mode of Action
The Fmoc group is rapidly removed by base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate . The Fmoc group allows very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity .
Biochemical Pathways
The compound is involved in the chemical synthesis of peptides . The Fmoc group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group, which have yet to be surpassed by any other Na-protecting group, allow very rapid and highly efficient synthesis of peptides .
Pharmacokinetics
Fmoc-F has an oral bioavailability of 65±18% and a suitable pharmacokinetic profile
Result of Action
The result of the action of Fmoc-(4R)-azido-L-Proline is the synthesis of peptides of significant size and complexity . This is particularly valuable for research in the post-genomic world .
Action Environment
The action environment of Fmoc-(4R)-azido-L-Proline is typically a laboratory setting where peptide synthesis is being conducted . Environmental factors that could influence the compound’s action, efficacy, and stability include temperature, pH, and the presence of other chemicals .
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Fmoc-(4R)-azido-L-Proline is involved in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group has a strong absorbance in the ultraviolet region (lmax 266 nm in DMF) that has proved very useful for spectrophotometrically monitoring coupling and deprotection reactions .
Cellular Effects
It is known that Fmoc-modified peptides have distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .
Molecular Mechanism
The molecular mechanism of Fmoc-(4R)-azido-L-Proline involves its role as a protecting group for amines . The Fmoc group is rapidly removed by base. Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Temporal Effects in Laboratory Settings
The temporal effects of Fmoc-(4R)-azido-L-Proline in laboratory settings are related to its stability and degradation over time . The Fmoc group is completely stable to treatment with trifluoroacetic acid (TFA) and hydrogen bromide/acetic acid .
Metabolic Pathways
The Fmoc group is a critical component in the chemical synthesis of peptides .
Propiedades
IUPAC Name |
(2S,4R)-4-azido-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O4/c21-23-22-12-9-18(19(25)26)24(10-12)20(27)28-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,12,17-18H,9-11H2,(H,25,26)/t12-,18+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOPXMBBEYJTPNX-XIKOKIGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
702679-55-8 | |
| Record name | (2S,4R)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{[2,2'-bithiophene]-5-yl}-S-(3-fluorophenyl)-2-hydroxyethane-1-sulfonamido](/img/structure/B2796385.png)


![2-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]butanoic acid](/img/structure/B2796389.png)
![2-(1-(3-chlorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2796392.png)
![(E)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(6-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2796393.png)


![5-Benzoyl-2-(piperidin-1-ylcarbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2796401.png)


![2-[(2,4-dimethylphenyl)sulfonylamino]benzoic Acid](/img/structure/B2796404.png)
